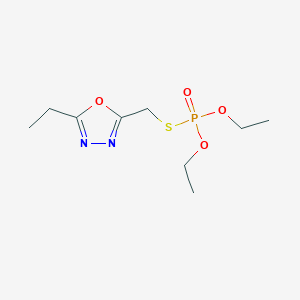
Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-ethyl-1,3,4-oxadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphorothioates.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing phosphorothioate groups into molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: It is used in the formulation of pesticides and insecticides due to its ability to inhibit key enzymes in pests.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to the accumulation of substrates and subsequent physiological effects. The compound primarily targets enzymes with serine residues in their active sites, such as acetylcholinesterase.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) phosphorothioate
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-ethyl-1,3,4-oxadiazole moiety, which imparts distinct chemical properties and reactivity compared to other phosphorothioates. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in various fields.
Propiedades
Número CAS |
37934-14-8 |
|---|---|
Fórmula molecular |
C9H17N2O4PS |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H17N2O4PS/c1-4-8-10-11-9(15-8)7-17-16(12,13-5-2)14-6-3/h4-7H2,1-3H3 |
Clave InChI |
CKIZKDIGAAGIME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(O1)CSP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




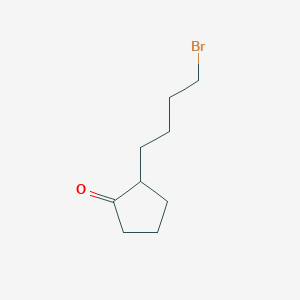
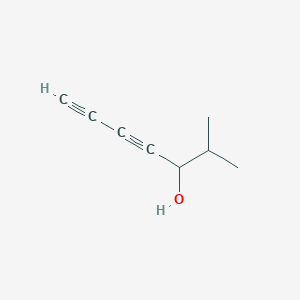
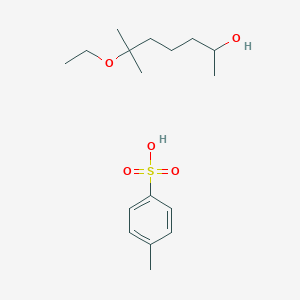
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)

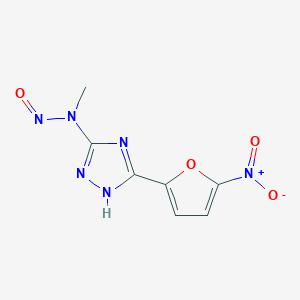
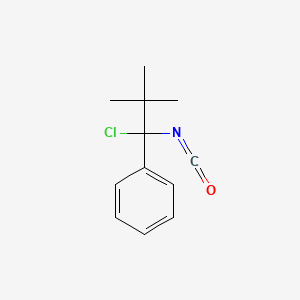
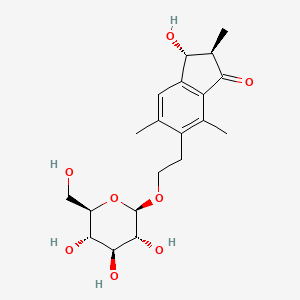
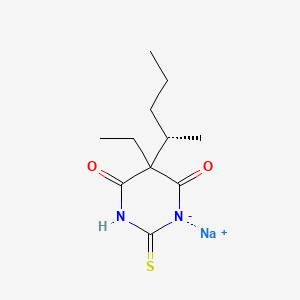
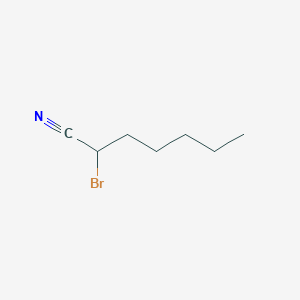
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
